(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 510723-83-8
VCID: VC21494792
InChI: InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3
SMILES: CCOC1=CC=C(C=C1)CNCC2CCCO2
Molecular Formula: C14H21NO2
Molecular Weight: 235.32g/mol

(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS No.: 510723-83-8

Cat. No.: VC21494792

Molecular Formula: C14H21NO2

Molecular Weight: 235.32g/mol

* For research use only. Not for human or veterinary use.

(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine - 510723-83-8

Specification

CAS No. 510723-83-8
Molecular Formula C14H21NO2
Molecular Weight 235.32g/mol
IUPAC Name N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3
Standard InChI Key UPMNIKCKTURHHR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNCC2CCCO2
Canonical SMILES CCOC1=CC=C(C=C1)CNCC2CCCO2

Introduction

The compound "(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" represents a complex organic molecule with potential applications in pharmaceuticals, materials science, or synthetic chemistry. Its structure suggests it is composed of two primary functional groups: a benzyl amine derivative and a tetrahydrofuran (THF) moiety. This article explores its chemical structure, properties, synthesis, and potential applications.

Molecular Formula

The molecular formula of the compound can be deduced as C14H21NO2C_{14}H_{21}NO_2, based on its name.

Structural Features

  • Benzyl Group: The "4-ethoxy-benzyl" indicates a benzene ring substituted with an ethoxy group (-OCH2_2CH3_3) at the para position.

  • Amine Functionality: The central nitrogen atom is bonded to both the benzyl group and the tetrahydrofuran moiety.

  • Tetrahydrofuran (THF) Moiety: A saturated cyclic ether attached via a methylene (-CH2_2-) group to the amine.

Synthesis

The synthesis of "(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" would likely involve:

  • Formation of the Benzyl Amine:

    • Reacting 4-ethoxybenzaldehyde with ammonia or an amine source to form the benzyl amine intermediate.

  • Attachment of the THF Moiety:

    • Using a halogenated THF derivative (e.g., tetrahydrofuran-2-methyl chloride) to alkylate the benzyl amine under basic conditions.

General Reaction Scheme

C6H4(OCH2CH3)CHO+NH3ReductionC6H4(OCH2CH3)CH2NH2\text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CHO} + \text{NH}_3 \xrightarrow{\text{Reduction}} \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CH}_2\text{NH}_2C6H4(OCH2CH3)CH2NH2+THF-CH2-ClBase(4Ethoxy-benzyl)(THF2methyl)amine\text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)\text{CH}_2\text{NH}_2 + \text{THF-CH}_2\text{-Cl} \xrightarrow{\text{Base}} (4-\text{Ethoxy-benzyl})-(\text{THF}-2-\text{methyl})-\text{amine}

Pharmaceutical Applications

The compound's structure suggests it could act as:

  • A ligand for receptor binding due to its amine functionality.

  • A precursor for drug molecules targeting neurological or cardiovascular systems.

Material Science

The combination of aromatic and ether groups may make it useful in polymer synthesis or as an additive for improving material properties such as flexibility or thermal stability.

Analytical Characterization

To confirm its structure, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR to identify hydrogen environments.

    • 13C^13C NMR for carbon framework analysis.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups (e.g., N-H stretch for amines, C-O stretch for ethers).

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